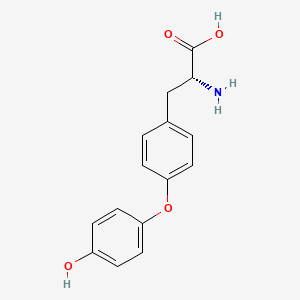
D-Thyronine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Thyronine is a useful research compound. Molecular weight is 273.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Significance of D-Thyronine
This compound is an isomer of the more commonly known thyroid hormones, L-thyroxine (T4) and L-triiodothyronine (T3). While traditionally considered inactive metabolites, recent studies have indicated that D-T2 may play a role in metabolic regulation. It has been shown to influence lipid metabolism and mitochondrial function, suggesting potential applications in metabolic disorders.
Metabolic Effects
- Lipid Metabolism : Research indicates that D-T2 can enhance lipid metabolism, potentially aiding in weight management and obesity treatment .
- Mitochondrial Function : It has been observed that D-T2 interacts with mitochondrial targets, which may lead to improved energy expenditure and metabolic health .
Clinical Applications
The clinical implications of this compound are still being investigated, but several promising areas have emerged:
Metabolic Disorders
D-T2 has shown potential in treating metabolic disorders such as obesity and type 2 diabetes. Its ability to enhance lipid metabolism and improve insulin sensitivity makes it a candidate for further exploration in metabolic disease management.
Cardiovascular Health
Studies suggest that D-T2 may have beneficial effects on cardiovascular health by influencing heart rate and cholesterol levels. Analogues of D-T2 have demonstrated antigoitrogenic activity, increased oxygen consumption, and reduced serum cholesterol levels in animal models .
Thyroid Dysfunction
Given its relationship with other thyroid hormones, D-T2 may be relevant in managing conditions related to thyroid dysfunction. Its effects on metabolism could help mitigate symptoms associated with hypothyroidism or hyperthyroidism.
Research Findings and Case Studies
Several studies have contributed to the understanding of this compound's applications:
Challenges in Research
Despite the promising findings regarding this compound, several challenges remain:
- Measurement Difficulties : Accurately measuring low concentrations of D-T2 in biological samples has proven difficult due to its low serum levels .
- Need for Standardization : There is a need for standardized methods to assess the physiological relevance of D-T2 across different populations and conditions.
Propriétés
Poids moléculaire |
273.28 |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















